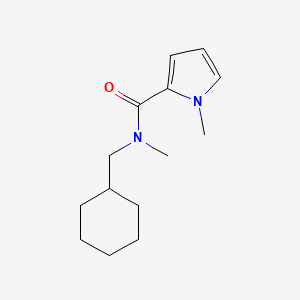
N-(2-oxoazepan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxoazepan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as OTN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTN is a cyclic amide that is structurally similar to other compounds used in pharmaceuticals, such as thalidomide and lenalidomide.
作用機序
The mechanism of action of N-(2-oxoazepan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is not fully understood, but it is thought to involve the inhibition of certain cytokines and the modulation of immune cell activity. This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pro-inflammatory cytokines. This compound has also been shown to modulate the activity of T cells and natural killer (NK) cells, which are important components of the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage. Additionally, this compound has been shown to modulate the activity of immune cells, which can lead to anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
One advantage of using N-(2-oxoazepan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects, which make it a promising compound for the treatment of various diseases. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound is a complex molecule that requires a multi-step synthesis, which can be challenging for some researchers.
将来の方向性
There are several future directions for the study of N-(2-oxoazepan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One direction is to further investigate its mechanism of action and its effects on immune cells. Additionally, researchers can study the potential use of this compound in combination with other compounds for the treatment of various diseases. Another direction is to develop more efficient synthesis methods for this compound, which can make it more accessible for researchers. Overall, the study of this compound has the potential to lead to new therapeutic options for various diseases.
合成法
The synthesis of N-(2-oxoazepan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a multi-step process that involves the use of several reagents and catalysts. The starting material for the synthesis is 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-amino-3-hydroxy-5-methylhexanoic acid to form the corresponding amide. The amide is then cyclized using trifluoroacetic anhydride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form this compound.
科学的研究の応用
N-(2-oxoazepan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. This compound has been studied in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
特性
IUPAC Name |
N-(2-oxoazepan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(19-15-10-3-4-11-18-17(15)21)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,6,8,14-15H,3-5,7,9-11H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCHCFCKDYRQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(dimethylamino)piperidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7511694.png)
![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)






![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine](/img/structure/B7511747.png)
![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511755.png)
![3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511762.png)